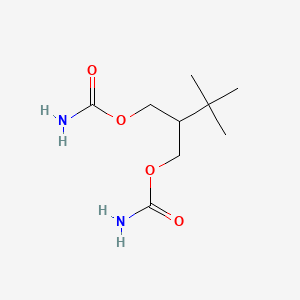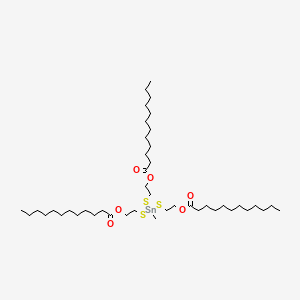
(Methylstannylidyne)tris(thioethylene) trilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid (dodecanoic acid). The unique structure of this compound imparts it with distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of methylstannylidyne chloride with thioethylene and lauric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate stannylidyne-thioethylene complexes, which are subsequently esterified with lauric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives and sulfoxides.
Reduction: Lower oxidation state tin compounds and thiols.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) triacetate
- (Methylstannylidyne)tris(thioethylene) tripalmitate
- (Methylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Methylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific esterification with lauric acid, which imparts it with distinct hydrophobic properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.
Propiedades
Número CAS |
67859-62-5 |
|---|---|
Fórmula molecular |
C43H84O6S3Sn |
Peso molecular |
912.0 g/mol |
Nombre IUPAC |
2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
JGMFHVKIJWPIOD-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
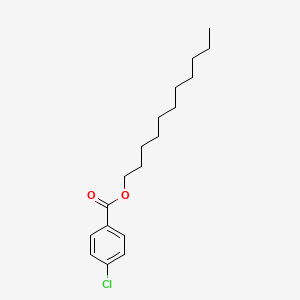

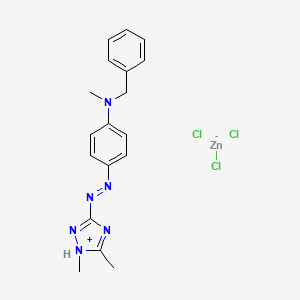
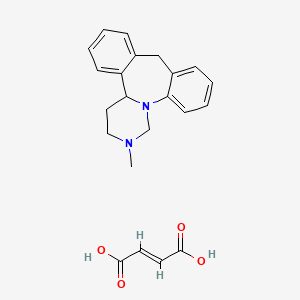
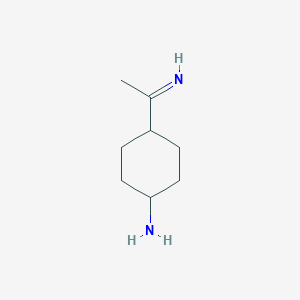
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
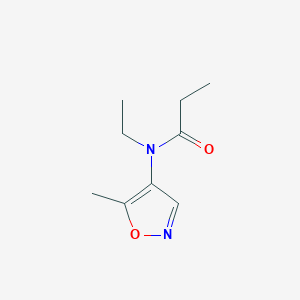

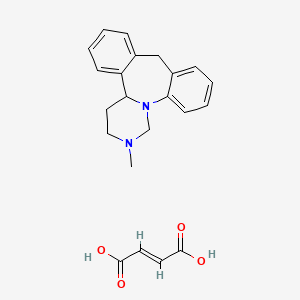
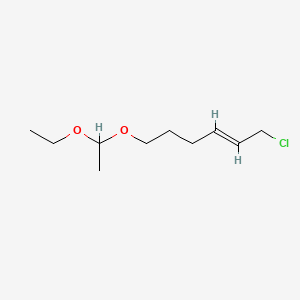
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)

